molecular formula C25H26N4O3S B2830995 3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-28-2

3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2830995
CAS No.: 536706-28-2
M. Wt: 462.57
InChI Key: PSOCTIJZQRWZKU-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused bicyclic core (pyrimido[5,4-b]indole) with three key substituents:

  • Aryl Group: A 3-methoxyphenyl ring at position 3 of the core, contributing to aromatic interactions and steric bulk.
  • Thioether Side Chain: A thioether linkage (-S-) at position 2, connected to a 2-oxoethyl group.

This structural architecture is analogous to several pyrimidoindole derivatives reported in medicinal chemistry, particularly in studies targeting kinase inhibition or CNS activity .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-16-10-12-28(13-11-16)21(30)15-33-25-27-22-19-8-3-4-9-20(19)26-23(22)24(31)29(25)17-6-5-7-18(14-17)32-2/h3-9,14,16,26H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOCTIJZQRWZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[5,4-b]indole structure, followed by the introduction of the methoxyphenyl and piperidinyl groups through various substitution and coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Coupling Reactions: These reactions are used to form carbon-carbon or carbon-heteroatom bonds, essential for constructing the compound’s complex structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit pharmacological relevance, with modifications to their substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Variations in the Aryl Methoxy Group

The position of the methoxy group on the phenyl ring influences electronic and steric effects:

  • 3-(4-Methoxyphenyl) Analog ():
    Shifting the methoxy group to the para position increases symmetry but may reduce steric hindrance compared to the meta-substituted parent compound. Molecular weight (448.5 g/mol) and XLogP3 (4.2) remain comparable .
  • 3-Phenyl Derivatives ():
    Removing the methoxy group (e.g., 3-phenyl substitution) decreases polarity (higher XLogP3 ~4.5–5.0) and reduces hydrogen-bonding capacity .

Modifications to the Heterocyclic Amine Moiety

The heterocyclic amine attached to the thioether side chain dictates solubility and target affinity:

  • Piperidin-1-yl vs. 4-Methylpiperidin-1-yl ( vs. Parent Compound):
    The 4-methyl group in the parent compound increases lipophilicity (predicted XLogP3 ~4.5 vs. 4.2 in the unmethylated piperidine analog) and may enhance blood-brain barrier penetration .
  • Morpholino Substitution (): Replacing piperidine with morpholine introduces an oxygen atom, lowering XLogP3 (estimated ~3.8) and improving aqueous solubility due to increased polarity .
  • Azepan-1-yl (7-Membered Ring) (): Larger ring size (azepane) increases molecular weight (460.6 g/mol) and rotatable bond count (6 vs.
  • 4-Phenylpiperazinyl ():
    Piperazine derivatives exhibit higher topological polar surface area (TPSA >110 Ų) due to the basic nitrogen, favoring interactions with polar targets .

Alterations in the Thioether Side Chain

The thioether linker’s structure impacts flexibility and steric bulk:

  • Isopropylthio Substitution ():
    Replacing the 2-oxoethylpiperidine chain with isopropylthio reduces molecular weight (~420 g/mol) and XLogP3 (~3.9), simplifying the structure but limiting hydrogen-bond acceptor capacity .
  • Propylthio Derivatives ():
    Linear alkyl chains (e.g., propylthio) further decrease TPSA (e.g., 85 Ų vs. 103 Ų in the parent compound), prioritizing lipophilicity over solubility .

Data Table: Key Physicochemical Properties of Pyrimido[5,4-b]indole Derivatives

Compound Name (Reference) Aryl Group Heterocyclic Amine Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds
Parent Compound (Hypothetical) 3-Methoxyphenyl 4-Methylpiperidin-1-yl ~462.6 ~4.5 1 5 5
3-(4-Methoxyphenyl) Piperidinyl () 4-Methoxyphenyl Piperidin-1-yl 448.5 4.2 1 5 5
3-Phenyl Azepan-1-yl () Phenyl Azepan-1-yl 460.6 4.8 1 5 6
3-Phenyl Morpholinoethylthio () Phenyl Morpholinoethyl ~480.0 ~3.8 1 6 7
3-(3-Methoxyphenyl) Isopropylthio () 3-Methoxyphenyl Isopropylthio ~420.0 3.9 1 4 3

Research Implications

  • Bioavailability : The 4-methylpiperidin-1-yl group in the parent compound likely enhances CNS penetration compared to morpholine or piperazine analogs, as suggested by its moderate XLogP3 and TPSA .
  • Synthetic Feasibility : Piperidine-substituted derivatives (e.g., ) are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in related pyrimidoindole scaffolds .
  • Structure-Activity Relationships (SAR) : The 3-methoxyphenyl group may confer selectivity toward serotonin or kinase targets, while bulkier heterocycles (e.g., azepane) could compromise binding pocket compatibility .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or THF), and catalysts (e.g., NaH or Pd-based catalysts). Key steps include nucleophilic substitution at the thioether linkage and cyclization to form the pyrimidoindole core. Reaction progress should be monitored via HPLC or TLC, with final purification using column chromatography. Analytical validation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm purity and structural integrity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve the methoxyphenyl, piperidinyl, and pyrimidoindole moieties. Aromatic protons in the indole ring typically appear at δ 7.0–8.5 ppm, while the methylpiperidinyl group shows signals near δ 1.2–2.8 ppm .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) can resolve the 3D conformation, including bond angles and steric effects influencing biological activity .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC50_{50} values).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors like ATP-binding pockets. Cross-validate with mutagenesis studies to identify critical binding residues .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Mitigation strategies:

  • Perform molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor dynamics under physiological conditions.
  • Use orthogonal assays (e.g., SPR for binding kinetics, thermal shift assays for stabilization effects) to validate computational findings .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Co-solvent systems : Use PEG-400 or cyclodextrins for in vitro assays.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-oxo or thioether positions.
  • Salt formation : Pair the compound with counterions like citrate or mesylate to enhance aqueous solubility .

Q. How to address regioselectivity challenges during functionalization of the pyrimidoindole core?

  • Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) to direct substitutions to the 2-thio or 3-methoxyphenyl positions.
  • Catalytic control : Use Pd(OAc)2_2 with ligands like XPhos for Suzuki-Miyaura couplings at specific positions .

Q. What computational models best predict metabolic stability?

  • In silico metabolism : Tools like MetaSite or GLORY predict Phase I/II metabolism sites (e.g., oxidation of the piperidinyl group).
  • In vitro validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Structural modifications (e.g., fluorine substitution) can block oxidative hotspots .

Q. How to design SAR studies for derivatives with enhanced selectivity?

  • Core modifications : Replace the 3-methoxyphenyl group with halogenated or heteroaromatic rings to probe steric/electronic effects.
  • Side-chain variation : Test alternative heterocycles (e.g., morpholine instead of 4-methylpiperidine) to optimize pharmacokinetic profiles .

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